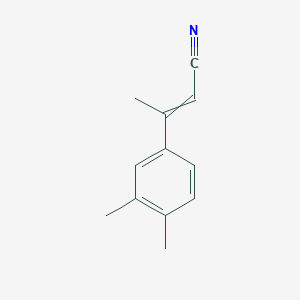

3-(3,4-Dimethylphenyl)but-2-enenitrile

描述

Structural Characterization of 3-(3,4-Dimethylphenyl)but-2-enenitrile

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified through its Chemical Abstracts Service registry number 1119450-26-8, which provides unambiguous identification in chemical databases. The compound's IUPAC nomenclature reflects its structural composition, featuring a four-carbon butenenitrile backbone with a 3,4-dimethylphenyl substituent at the 3-position of the alkene system. The molecular formula C₁₂H₁₃N indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, and one nitrogen atom, yielding a molecular weight of 171.24 grams per mole.

The compound exists as geometric isomers due to the presence of the carbon-carbon double bond in the but-2-enenitrile framework. The stereochemical designation can be specified as either (E)-3-(3,4-dimethylphenyl)but-2-enenitrile or (Z)-3-(3,4-dimethylphenyl)but-2-enenitrile, depending on the spatial arrangement of substituents around the double bond. The MDL number MFCD12027319 serves as an additional unique identifier for database searches and chemical inventory management.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1119450-26-8 | |

| Molecular Formula | C₁₂H₁₃N | |

| Molecular Weight | 171.24 g/mol | |

| MDL Number | MFCD12027319 |

Molecular Geometry and Stereochemical Analysis

The molecular architecture of this compound is characterized by the presence of both aromatic and conjugated alkene systems, creating a planar or near-planar configuration that facilitates electron delocalization. The aromatic ring adopts a standard benzene geometry with bond angles of approximately 120 degrees, while the methyl substituents at the 3,4-positions introduce slight steric effects that may influence the overall molecular conformation.

The but-2-enenitrile moiety exhibits sp² hybridization at both C2 and C3 carbon atoms, creating a planar arrangement around the double bond. The nitrile group maintains its characteristic linear geometry with a carbon-nitrogen triple bond angle of 180 degrees. The SMILES notation CC(C1=CC=C(C)C(C)=C1)=CC#N accurately represents the connectivity pattern, showing the methyl group attached to C3 of the alkene system and the phenyl ring bearing two methyl substituents.

Stereochemical considerations become particularly important due to the restricted rotation around the C2-C3 double bond. The geometric isomerism arising from this constraint results in distinct E and Z configurations, with the E isomer typically showing greater thermodynamic stability due to reduced steric interactions between bulky substituents. The presence of the electron-withdrawing nitrile group influences the electronic distribution within the conjugated system, affecting both the geometry and reactivity of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, although comprehensive spectral data for this specific compound are limited in the available literature. Related compounds in the same chemical family demonstrate characteristic patterns that can be extrapolated to understand the expected NMR behavior of this molecule.

The proton Nuclear Magnetic Resonance spectrum would be expected to show distinct regions corresponding to the aromatic protons of the dimethylphenyl group, the vinyl proton of the alkene system, and the various methyl groups present in the structure. The aromatic region typically appears between 6.8 and 7.5 parts per million, with the specific chemical shifts influenced by the electron-donating effects of the methyl substituents on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the characteristic nitrile carbon signal at approximately 118-120 parts per million, along with distinct signals for the aromatic carbons, alkene carbons, and methyl carbons. The conjugation between the aromatic ring and the alkene system would be reflected in the chemical shift patterns of the connecting carbon atoms, providing insights into the electronic structure of the molecule.

| Nuclear Magnetic Resonance Region | Expected Chemical Shift Range | Assignment |

|---|---|---|

| Aromatic Protons | 6.8-7.5 ppm | Phenyl Ring Protons |

| Vinyl Proton | 5.5-6.5 ppm | Alkene C-H |

| Methyl Protons | 2.0-2.5 ppm | Aromatic and Alkyl Methyls |

| Nitrile Carbon | 118-120 ppm | C≡N Carbon |

Infrared and Ultraviolet-Visible Spectral Profiles

Infrared spectroscopy of this compound would exhibit characteristic absorption bands that reflect the functional groups present in the molecule. The nitrile stretching vibration represents the most diagnostic feature, typically appearing as a sharp, intense band in the 2200-2260 wavenumber region. This absorption is particularly useful for confirming the presence and integrity of the nitrile functionality.

The aromatic carbon-carbon stretching vibrations would manifest as multiple bands in the 1450-1600 wavenumber region, while the aromatic carbon-hydrogen stretching modes would appear around 3000-3100 wavenumbers. The alkene carbon-carbon double bond stretching would contribute to absorptions in the 1620-1680 wavenumber range, though the intensity may be variable depending on the symmetry of the substitution pattern.

Ultraviolet-Visible spectroscopy would reveal the electronic transitions associated with the conjugated π-electron system. The extended conjugation between the aromatic ring and the alkene-nitrile system would result in absorption maxima shifted to longer wavelengths compared to isolated chromophores. The exact wavelength and intensity of these absorptions would depend on the degree of planarity and electronic communication between the aromatic and alkene systems.

| Spectroscopic Method | Characteristic Features | Wavenumber/Wavelength Range |

|---|---|---|

| Infrared | Nitrile C≡N Stretch | 2200-2260 cm⁻¹ |

| Infrared | Aromatic C=C Stretch | 1450-1600 cm⁻¹ |

| Infrared | Alkene C=C Stretch | 1620-1680 cm⁻¹ |

| Ultraviolet-Visible | π→π* Transitions | 250-350 nm |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would provide information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak would appear at mass-to-charge ratio 171, corresponding to the molecular weight of 171.24 atomic mass units after removal of the electron during ionization.

Common fragmentation patterns for this type of compound would include loss of the nitrile group, resulting in fragment ions corresponding to the dimethylphenyl-substituted alkene portion of the molecule. Additionally, fragmentation of the alkyl chain and aromatic ring substitution patterns would generate characteristic product ions that could be used for structural confirmation and identification purposes.

The presence of the electron-withdrawing nitrile group would influence the stability of various fragment ions, with the aromatic system providing stabilization through resonance effects. The specific fragmentation pathways would depend on the ionization method employed and the energy conditions used during mass spectrometric analysis.

Crystallographic Studies and Solid-State Properties

Crystallographic studies of this compound would provide detailed information about the three-dimensional arrangement of molecules in the solid state, including intermolecular interactions and packing patterns. The planar or near-planar nature of the molecule, resulting from the conjugated aromatic-alkene system, would facilitate π-π stacking interactions between adjacent molecules in the crystal lattice.

The presence of the nitrile group would introduce the possibility of dipolar interactions and weak hydrogen bonding with aromatic hydrogen atoms from neighboring molecules. The methyl substituents on the aromatic ring would influence the packing efficiency and may create steric constraints that affect the overall crystal structure and density.

Solid-state properties such as melting point, crystal density, and polymorphic behavior would be influenced by the balance between attractive intermolecular forces and steric repulsion from the methyl substituents. The thermal stability of the crystalline form would reflect the strength of intermolecular interactions and the conformational flexibility of the molecule in the solid state.

| Solid-State Property | Expected Characteristics | Influence Factors |

|---|---|---|

| Crystal Packing | π-π Stacking Interactions | Planar Aromatic System |

| Intermolecular Forces | Dipolar and Van der Waals | Nitrile Group and Methyls |

| Thermal Stability | Moderate to High | Conjugated System |

| Polymorphism | Possible Multiple Forms | Conformational Flexibility |

属性

IUPAC Name |

3-(3,4-dimethylphenyl)but-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9-4-5-12(8-11(9)3)10(2)6-7-13/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRUJWDBFOIDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296595 | |

| Record name | 3-(3,4-Dimethylphenyl)-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-26-8 | |

| Record name | 3-(3,4-Dimethylphenyl)-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki-Miyaura Coupling Reaction

Overview:

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. It is a mild, versatile approach often used in the synthesis of substituted alkenes and nitriles.Application to 3-(3,4-Dimethylphenyl)but-2-enenitrile:

This method involves coupling a 3,4-dimethylphenylboronic acid derivative with a suitable vinyl nitrile halide under palladium catalysis. The reaction typically uses a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, with a base like K2CO3, in solvents such as toluene or DMF under inert atmosphere and moderate heating.Industrial Relevance:

Industrial synthesis leverages this method with optimized catalytic systems and continuous flow reactors to enhance yield and purity. The process is scalable and produces the target compound efficiently with minimal by-products.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 | Palladium-based |

| Base | K2CO3 or Na2CO3 | Facilitates coupling |

| Solvent | Toluene, DMF | Polar aprotic solvents |

| Temperature | 80–110 °C | Moderate heating |

| Reaction Time | 12–24 hours | Depends on scale |

| Yield | Moderate to high (50–80%) | Optimized for purity |

Dehydration of (E)-3-(3,4-Dimethylphenyl)prop-2-enamide

Method Description:

Starting from (E)-3-(3,4-dimethylphenyl)prop-2-enamide, dehydration using phosphorus oxychloride (POCl3) or other dehydrating agents yields the corresponding (E)-3-(3,4-dimethylphenyl)but-2-enenitrile.Reaction Details:

The amide precursor is treated with POCl3 under reflux conditions, often in an inert atmosphere, which promotes the elimination of water and formation of the nitrile group.Yields and Challenges:

Yields reported are generally high (up to 95% in related analogs), but the use of POCl3 poses environmental and safety concerns due to its toxicity and corrosiveness. The reaction requires careful control of temperature and time to maximize yield and minimize side reactions.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting Material | (E)-3-(3,4-Dimethylphenyl)prop-2-enamide | Prepared via Heck or related reactions |

| Dehydrating Agent | POCl3 | Toxic, corrosive |

| Solvent | Anhydrous solvents (e.g., chloroform, dichloromethane) | Inert atmosphere preferred |

| Temperature | Reflux (~80–100 °C) | Controlled to avoid degradation |

| Reaction Time | 2–6 hours | Optimized for yield |

| Yield | High (up to 90–95%) | Requires purification |

Heck Reaction Followed by Dehydration

Synthetic Route:

The Heck reaction between 3,4-dimethylphenyl bromide and acrylonitrile or acrylamide derivatives forms the corresponding substituted alkenes. Subsequent dehydration steps convert amide intermediates into nitriles.Research Findings:

This method has been demonstrated with 4-bromo-2,6-dimethylaniline and acrylamide to produce intermediates that upon dehydration yield the nitrile compound. The use of palladium acetate and specific phosphine ligands improves yields significantly.Advantages and Disadvantages: The Heck reaction provides regio- and stereoselectivity, but the overall process can be lengthy and requires handling of toxic reagents. Microwave-assisted synthesis has been explored to reduce reaction time and improve yields.

化学反应分析

Types of Reactions

3-(3,4-Dimethylphenyl)but-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-(3,4-dimethylphenyl)but-2-enoic acid or 3-(3,4-dimethylphenyl)but-2-enamide.

Reduction: Formation of 3-(3,4-dimethylphenyl)but-2-enamine.

Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives of the phenyl ring.

科学研究应用

Medicinal Chemistry

Antiviral Development

One of the prominent applications of 3-(3,4-Dimethylphenyl)but-2-enenitrile is in the synthesis of antiviral agents. A notable example includes its role as an intermediate in the synthesis of rilpivirine, an antiretroviral medication used to treat HIV. The compound serves as a key building block in the synthetic pathway leading to rilpivirine, which has been optimized for yield and efficiency through various synthetic routes involving palladium-catalyzed reactions and nucleophilic substitutions .

Case Study: Synthesis of Rilpivirine

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Heck Reaction | 51% | Involves 4-bromo-2,6-dimethylaniline and acrylamide. |

| 2 | Dehydration | 95% | Conversion to (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile. |

| 3 | Nucleophilic Substitution | 21% | Microwave irradiation used for improved yield. |

This synthesis highlights the compound's utility in developing effective antiviral therapies.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is frequently utilized as a versatile building block in the synthesis of more complex organic compounds. Its structure allows for various functionalizations that can lead to the development of new materials or pharmaceuticals.

Reactions and Transformations

The compound can undergo several transformations such as:

- Nucleophilic Addition: The nitrile group can be converted into amines or carboxylic acids through hydrolysis or reduction.

- Aldol Condensation: It can participate in aldol reactions to form β-hydroxy nitriles, which are valuable intermediates in organic synthesis.

Materials Science

Polymer Synthesis

Another significant application of this compound is in the field of materials science where it is used to synthesize polymers with specific properties. The compound's reactivity allows it to be incorporated into polymer chains, enhancing characteristics such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from the Compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyacrylonitrile | High tensile strength | Fibers and textiles |

| Polymeric Nanocomposites | Improved barrier properties | Packaging materials |

作用机制

The mechanism of action of 3-(3,4-Dimethylphenyl)but-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3-(3,4-Dimethylphenyl)but-2-enenitrile with compounds sharing structural motifs such as substituted aromatic rings, alkyl chains, or nitrile groups. Data are derived from available evidence (CAS numbers and nomenclature) and inferred chemical properties based on structural analogs.

Key Comparisons:

Aromatic Substituent Effects

- The 3,4-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, which may stabilize resonance interactions with the α,β-unsaturated nitrile moiety. In contrast, 1-ethyl-2-methylbenzene lacks functional groups capable of conjugation, limiting its reactivity to electrophilic substitution .

- 2-Ethylnaphthalene exhibits extended π-conjugation, leading to higher thermal stability but reduced solubility in polar solvents compared to the target compound .

Functional Group Influence The nitrile group in this compound introduces strong dipole interactions, increasing melting/boiling points relative to non-polar analogs like ethyltoluene. It also enables participation in nucleophilic additions (e.g., with Grignard reagents) or cyclizations . 4-Ethyl-1,3-benzenediol contains hydroxyl groups, making it highly soluble in water and reactive in hydrogen-bonding interactions—a stark contrast to the nitrile’s electrophilic character .

Stereochemical Considerations

- The (2Z)-configuration of the target compound’s double bond may favor specific reaction pathways (e.g., stereoselective Diels-Alder reactions), whereas ethyl-substituted naphthalenes or toluenes lack such geometric constraints .

Research Findings and Implications

- Reactivity Trends: α,β-unsaturated nitriles like this compound are known to undergo Michael additions or serve as dienophiles. The dimethylphenyl group may sterically hinder these reactions compared to simpler aryl analogs .

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3,4-Dimethylphenyl)but-2-enenitrile, and how can reaction conditions be optimized?

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing α,β-unsaturated nitriles. For this compound, a phosphonate reagent (e.g., diethyl phosphonoacetonitrile) can react with a ketone or aldehyde bearing the 3,4-dimethylphenyl group under basic conditions. Isotopic labeling studies, such as those using -enriched acetonitrile derivatives, can help trace reaction pathways . Key parameters for optimization include:

- Base selection : Strong bases like NaH or KOtBu enhance deprotonation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) improve reaction rates.

- Temperature : Mild heating (40–60°C) balances yield and side-product suppression.

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| HWE Reaction | Diethyl phosphonoacetonitrile, NaH | 65–75% | |

| Knoevenagel | Malononitrile, piperidine catalyst | 50–60% | N/A |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- NMR Spectroscopy :

- NMR: A trans-coupled doublet (J ≈ 16 Hz) at δ 6.5–7.2 ppm for the α,β-unsaturated nitrile protons.

- Aromatic protons (3,4-dimethylphenyl) appear as multiplets in δ 7.0–7.4 ppm.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Nitriles require stringent safety measures due to potential toxicity:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Emergency Procedures : Immediate rinsing with water for skin/eye contact; sodium thiosulfate for accidental ingestion .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To resolve these:

- Multi-technique validation : Cross-check with high-resolution MS and X-ray crystallography (if crystalline).

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts, aligning experimental vs. theoretical data .

- Isotopic labeling : -labeling can clarify nitrile group behavior in dynamic NMR studies .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic attack sites via LUMO localization on the β-carbon of the α,β-unsaturated nitrile.

- Transition State Modeling : QM/MM simulations reveal energy barriers for Michael additions. For example, acrylonitrile derivatives show activation energies of ~25 kcal/mol with primary amines .

Q. How can isotopic labeling strategies elucidate the metabolic fate of this compound in biological systems?

- Synthesis of - or -labeled analogs : Use isotopically enriched precursors (e.g., -acetonitrile) during HWE reactions .

- Tracing metabolites : LC-MS/MS detects labeled fragments in in vitro hepatocyte assays, identifying oxidation products (e.g., carboxylic acids) or glutathione adducts.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。